Dithymyltrichloroethane
Description
Dithymyltrichloroethane is a chlorinated organic compound characterized by a trichloroethane backbone substituted with two thymyl groups. Thymyl groups are derived from thymol (a methylated phenol with antimicrobial properties), which introduces steric bulk and polar hydroxyl functionalities. This structural configuration distinguishes it from simpler chlorinated hydrocarbons like dichloromethane (DCM) or trichloroethylene and aligns it more closely with organochlorine pesticides such as dichlorodiphenyltrichloroethane (DDT) .
Key structural features:
- Trichloroethane core: Provides high electronegativity and lipophilicity.
Properties
CAS No. |
13479-26-0 |
|---|---|
Molecular Formula |
C22H27Cl3O2 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethyl]phenol |
InChI |
InChI=1S/C22H27Cl3O2/c1-11(2)15-9-17(13(5)7-19(15)26)21(22(23,24)25)18-10-16(12(3)4)20(27)8-14(18)6/h7-12,21,26-27H,1-6H3 |
InChI Key |
QGVSAJOOKCTTII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C2=CC(=C(C=C2C)O)C(C)C)C(Cl)(Cl)Cl)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dithymyltrichloroethane typically involves multi-step organic reactions. One common synthetic route includes the chlorination of thymyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dithymyltrichloroethane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one or more chlorine atoms in the molecule.
Common Reagents and Conditions
The reactions of this compound are carried out under various conditions depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Scientific Research Applications
Dithymyltrichloroethane has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, given its ability to interact with various biological targets.
Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Dithymyltrichloroethane exerts its effects involves its interaction with specific molecular targets. These interactions often involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorodiphenyltrichloroethane (DDT)
DDT (dichlorodiphenyltrichloroethane) shares a trichloroethane backbone but substitutes phenyl groups instead of thymyl moieties.
Structural and Functional Differences :
Dichloromethane (DCM)
DCM (dichloromethane) is a simpler chlorinated solvent lacking aromatic or thymyl substituents.
Key Contrasts :
Data Tables Summarizing Comparisons
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Boiling Point (°C) | Log P (Estimated) |
|---|---|---|---|
| This compound | C₁₃H₁₅Cl₃O₂ | N/A | ~4.5 |
| DDT | C₁₄H₉Cl₅ | 260–265 | 5.8–6.9 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.25 |
Table 2: Toxicity and Environmental Impact
Research Findings and Implications
- Structural Influence on Persistence : Thymyl groups in this compound likely reduce environmental persistence compared to DDT, as hydroxylation accelerates degradation .
- Toxicity Trade-offs: While reduced bioaccumulation is anticipated, thymol-derived substituents may introduce novel toxicological mechanisms (e.g., membrane disruption via antimicrobial activity).
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